1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone
Description
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone is a synthetic organic compound featuring a piperidine core substituted with a 3-methoxypyrazine moiety and a phenylethanone group. The compound’s piperidine and pyrazine motifs are common in bioactive molecules, suggesting roles in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-17-18(20-10-9-19-17)24-15-8-5-11-21(13-15)16(22)12-14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLIUUKFCAFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone, a compound featuring a methoxypyrazine moiety linked to a piperidine ring, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 273.33 g/mol
- SMILES Notation : CC(C(=O)N1CCCCC1)C(C2=C(N=C(C=N2)C=C(C=C2)C=C2))O
The unique structure combines a methoxypyrazine unit with a piperidine backbone, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, leading to potential therapeutic effects in various conditions such as anxiety and depression.
Therapeutic Applications
- Antidepressant Effects : Research indicates that compounds with similar structures can exhibit antidepressant-like activities in animal models. The modulation of serotonin receptors is a likely mechanism for these effects.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : The methoxypyrazine moiety has been linked to anticancer activity in related compounds, indicating potential applications in oncology.
Case Studies and Research Findings
Recent studies have investigated the biological effects of similar compounds:
- Study on Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that piperidine derivatives can enhance serotonergic transmission, suggesting potential antidepressant effects .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of methoxypyrazine derivatives, indicating their potential utility in treating conditions like rheumatoid arthritis .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Pyrazine Derivatives
Notes:
- *Estimated molecular formula/weight based on structural analysis.
- The target compound’s lack of an oxadiazole or fluorinated group may reduce metabolic stability compared to , but the phenylethanone moiety could enhance binding to aromatic enzyme pockets.
Phenylethanone Derivatives
Comparison Insights :
- The target compound replaces the hydroxyacetophenone’s phenolic hydroxyl groups with a piperidine-pyrazine system, likely improving solubility and reducing oxidative degradation .
Pharmaceutical Intermediates
Comparison Insights :
- The target compound’s 3-methoxypyrazine group shares functional similarities with flavoring agents , but its piperidine-phenylethanone architecture aligns more closely with CNS drug intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
